Product packaging for Manganese perchlorate hexahydrate(Cat. No.:CAS No. 15364-94-0)

Manganese perchlorate hexahydrate

Cat. No.: B100989
CAS No.: 15364-94-0
M. Wt: 361.93 g/mol
InChI Key: AIFGVOMWPFMOCN-UHFFFAOYSA-L
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Description

Significance in Contemporary Inorganic Chemistry Research

Manganese perchlorate (B79767) hexahydrate serves as a significant compound in modern inorganic chemistry due to a combination of factors related to its constituent ions. The manganese(II) ion is a d-block transition metal known for its versatile oxidation states, making it a valuable component in redox reactions and catalysis. nih.gov The perchlorate anion (ClO₄⁻), while a weak ligand, is a strong oxidizing agent, and its non-coordinating nature in many instances makes manganese perchlorate a useful source of Mn²⁺ ions in solution for the synthesis of various complexes and materials. The compound is recognized for its role as an intermediate in chemical research and as a potent oxidizing agent. wikipedia.org Its applications span from being a precursor for battery materials and catalysts to its use in fundamental studies of electronic and magnetic properties of manganese complexes. sigmaaldrich.comresearchgate.net

Scope and Objectives of Research on Manganese Perchlorate Hexahydrate

Research involving this compound is multifaceted, with several key objectives. A primary goal is its utilization as a catalyst in organic synthesis, aiming to develop efficient and environmentally benign protocols for creating complex organic molecules. nih.gov Investigations focus on leveraging its Lewis acidity and oxidizing properties to facilitate a range of chemical transformations. Another significant area of research is in materials science, where it is used as a precursor to synthesize manganese-based materials, such as manganese dioxide, which have applications in batteries and supercapacitors. wikipedia.orgresearchgate.net Furthermore, fundamental research aims to characterize its physical properties, including its detailed crystal structure, spectroscopic signatures, thermal stability, and magnetic behavior, to understand the structure-property relationships in hydrated metal perchlorate systems. wikipedia.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2H12MnO14 B100989 Manganese perchlorate hexahydrate CAS No. 15364-94-0

Properties

IUPAC Name

manganese(2+);diperchlorate;hexahydrate
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InChI

InChI=1S/2ClHO4.Mn.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFGVOMWPFMOCN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H12MnO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Faintly violet hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Manganese(II) perchlorate hexahydrate
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CAS No.

15364-94-0
Record name Perchloric acid, manganese(2+) salt, hexahydrate
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Record name Perchloric acid, manganese(2+) salt, hexahydrate
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Synthesis and Physicochemical Properties

Manganese perchlorate (B79767) hexahydrate is typically synthesized by the reaction of manganese metal or manganese(II) carbonate with perchloric acid, followed by the evaporation of the resulting solution to crystallize the hexahydrate salt. wikipedia.org It presents as a rose-colored, hygroscopic crystalline solid. wikipedia.org

Table 1: Physical and Chemical Properties of Manganese Perchlorate Hexahydrate

Property Value
Chemical Formula Mn(ClO₄)₂·6H₂O
Molar Mass 361.93 g/mol
Appearance Rose-colored crystalline solid wikipedia.org
Density 2.10 g/cm³ wikipedia.org
Melting Point 150 °C (decomposes) wikipedia.org

| Solubility in Water | 292 g/100 mL (at 25 °C) wikipedia.org |

Elucidation of Structural Architectures and Hydration States

Single Crystal and Powder X-ray Diffraction Studies of Manganese Perchlorate (B79767) Hexahydrate

X-ray diffraction stands as a cornerstone technique for elucidating the three-dimensional structure of crystalline materials. Through the analysis of diffraction patterns, researchers can determine crystal systems, space groups, and the precise coordinates of atoms within the unit cell.

Manganese perchlorate hexahydrate, with the chemical formula Mn(ClO₄)₂·6H₂O, crystallizes in a hexagonal system. The structure consists of discrete hexaaquamanganese(II) cations, [Mn(H₂O)₆]²⁺, and perchlorate anions (ClO₄⁻). wikipedia.org Some studies have reported that it may crystallize in the orthorhombic space group Pmn2₁. aflow.org The lattice constants for the hexahydrate have been reported as a = 7.85 Å, b = 13.60 Å, and c = 5.30 Å. wikipedia.org It is noteworthy that polymorphism, the ability of a solid material to exist in more than one form or crystal structure, has been observed in related compounds like manganese(II) chloride tetrahydrate, which exists in both α and β forms with different space groups (P2₁/n for the α-form). researchgate.net

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Hexagonal / Orthorhombic aflow.org
Space Group Pmn2₁ aflow.org

Structural Analysis of Manganese(II) Perchlorate Coordination Complexes

The versatility of manganese(II) allows it to form a wide array of coordination complexes with various organic and inorganic ligands. The perchlorate ion often acts as a counter-ion, balancing the charge of the cationic manganese complex, but it can also participate in coordination under certain conditions.

The coordination geometry around the Mn(II) center in its complexes is highly dependent on the nature of the coordinating ligands. While the hexahydrate exhibits a simple octahedral geometry with water ligands, the introduction of other ligands can lead to diverse structural motifs.

For instance, in complexes with bipyridine and chloroacetate, the manganese atom can be six-coordinate in a monomeric cationic complex. hhu.de In other cases, manganese(II) can form dinuclear complexes where two metal centers are bridged by ligands. hhu.de The coordination number of Mn(II) in complexes with polyaminopolycarboxylate ligands can be six or seven, and in some cases even eight, which is more common for Mn(II) than for other first-row transition metals. nih.gov The ligands can be monodentate, binding through a single atom, or polydentate, coordinating through multiple donor atoms. researchgate.netrsc.org The resulting geometries can range from distorted octahedral to trigonal prismatic. koreascience.kr

Table 2: Examples of Mn(II) Perchlorate Coordination Complexes and their Geometries

Complex Ligands Coordination Geometry
Mn(H₂O)₆₂ Water Octahedral
[Mn(bipy)₂(ClCH₂CO₂)(H₂O)]ClO₄·H₂O Bipyridine, Chloroacetate, Water Monomeric, six-coordinate hhu.de

Polymorphism, the existence of a compound in different crystalline forms, can arise from variations in the packing of molecules and the network of intermolecular interactions. This phenomenon can be influenced by factors such as solvent and temperature. While specific polymorphs of this compound itself are not extensively detailed, the concept is relevant to its coordination complexes. acs.org

The arrangement of individual coordination complexes into larger, ordered structures is known as supramolecular assembly. This assembly is governed by non-covalent interactions, with hydrogen bonding being a primary driving force. hhu.denih.gov In manganese(II) perchlorate complexes, hydrogen bonds between the ligands, counter-ions (perchlorate), and any solvent molecules present create intricate multi-dimensional networks. hhu.de Additionally, other weak interactions like π-stacking between aromatic ligands can further influence the intermolecular packing. hhu.de These supramolecular architectures are critical in determining the bulk properties of the material.

In-situ Structural Transformations and Dehydration Studies

The structural integrity and hydration state of this compound are subject to change under varying environmental conditions. Studies employing techniques like in-situ X-ray diffraction and solid-state NMR have provided valuable insights into these transformations.

The hexahydrate form of manganese perchlorate consists of discrete [Mn(H₂O)₆]²⁺ octahedral complexes and perchlorate anions. wikipedia.org The water molecules in this structure are not all equivalent. Research on related Prussian Blue Analogs, such as sodium manganese hexacyanoferrates, has shown that both interstitial and coordinated water molecules are present, and their removal can lead to significant structural changes. For instance, dehydration in these analogs can cause a transition from a monoclinic to a rhombohedral phase, which can impact electrochemical properties.

While specific in-situ dehydration studies on this compound are not extensively detailed in the provided results, the behavior of analogous hydrated metal perchlorates and other manganese compounds suggests a multi-step dehydration process. The removal of water molecules would likely proceed from the less strongly bound interstitial water to the more tightly bound coordinated water molecules within the [Mn(H₂O)₆]²⁺ cation. This process can be influenced by factors such as temperature and atmospheric pressure.

Further research utilizing in-situ techniques is necessary to fully elucidate the precise structural transformations that this compound undergoes during dehydration, including the identification of any intermediate hydrated forms and the corresponding changes in crystal structure.

Thermal Stability and Decomposition Pathways

The thermal behavior of this compound is a critical aspect of its characterization, revealing its stability limits and the nature of its decomposition products. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in these investigations. abo.fislideshare.netdu.ac.in TGA measures changes in mass with temperature, while DTA detects temperature differences between the sample and a reference material, indicating exothermic or endothermic processes. abo.fislideshare.netdu.ac.in

Upon heating, this compound does not simply dehydrate to its anhydrous form. wikipedia.org Instead, it undergoes a more complex decomposition process. At approximately 150 °C, the hexahydrate decomposes, leading to the formation of manganese dioxide (MnO₂). wikipedia.org This indicates that the decomposition is a redox process where the manganese(II) ion is oxidized.

The decomposition pathway can be influenced by the presence of other substances. For instance, in the context of Fischer-Tropsch synthesis, the thermal decomposition of a [Carbonatotetraamminecobalt(III)] permanganate (B83412) monohydrate precursor involves a solid-phase redox reaction between ammonia (B1221849) ligands and permanganate anions, ultimately forming a mixed cobalt-manganese oxide spinel. While not directly involving manganese perchlorate, this illustrates the complex redox chemistry that can occur during the thermal decomposition of manganese-containing compounds.

The decomposition of perchlorates, in general, can proceed through various intermediates. Studies on the decomposition of ammonium (B1175870) perchlorate, for example, show a pathway involving the formation of species like ClO₃⁻, ClO₂⁻, and ClO⁻. mdpi.com It is plausible that the decomposition of manganese perchlorate follows a similarly complex series of steps, culminating in the formation of manganese dioxide and the release of chlorine-containing gases.

A comprehensive thermal analysis of this compound would involve a multi-technique approach, combining TGA and DTA with methods like Evolved Gas Analysis (EGA) to identify the gaseous decomposition products and provide a more complete picture of the decomposition pathway. abo.fi

Interactive Data Table: Thermal Decomposition of this compound

Thermal EventApproximate Temperature (°C)ObservationResulting ProductCitation
Decomposition150Oxidation of Mn(II)Manganese Dioxide (MnO₂) wikipedia.org
Melting Point165Phase Change- midlandsci.com

Spectroscopic Characterization and Electronic Structure Investigations

Vibrational Spectroscopy (Infrared, Raman) for Perchlorate (B79767) Ion Coordination and Molecular Fingerprinting

Vibrational spectroscopy is a powerful tool for determining the structure of manganese perchlorate hexahydrate, particularly in establishing the coordination environment of the perchlorate ion. The technique provides a "molecular fingerprint" by probing the vibrational modes of the constituent ions.

A key application of Infrared (IR) and Raman spectroscopy is distinguishing between perchlorate ions that are directly bonded to the metal center (coordinated) and those that exist as free counter-ions (uncoordinated). researchgate.netijcce.ac.ir The symmetry of the perchlorate ion dictates the number of active vibrational bands.

Uncoordinated Perchlorate (Td Symmetry): A free perchlorate ion possesses a tetrahedral geometry (Td symmetry). Group theory predicts four fundamental modes of vibration, of which only two are typically active and observed in the IR spectrum. These are the asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes. For this compound, where the perchlorate is uncoordinated, the spectra are characterized by a strong and broad absorption band near 1100 cm⁻¹ (ν₃) and a sharp, strong band around 625 cm⁻¹ (ν₄). wikipedia.orgresearchgate.net

Coordinated Perchlorate (C₃ᵥ or C₂ᵥ Symmetry): If the perchlorate ion were to coordinate to the manganese ion (either as a monodentate or bidentate ligand), its symmetry would be lowered to C₃ᵥ or C₂ᵥ, respectively. ijcce.ac.ir This reduction in symmetry causes the degenerate vibrational modes (ν₃ and ν₄) to split into multiple distinct bands. Additionally, the symmetric stretching (ν₁) and symmetric bending (ν₂) modes, which are IR-inactive for the Td ion, become IR-active. ijcce.ac.irmdpi.com The observation of a single, unsplit ν₃ and ν₄ band in the spectra of Mn(ClO₄)₂·6H₂O confirms the presence of uncoordinated perchlorate ions, consistent with the [Mn(H₂O)₆]²⁺(ClO₄⁻)₂ structure. wikipedia.org

Table 1: Vibrational Modes for Uncoordinated vs. Coordinated Perchlorate

Vibrational ModeUncoordinated ClO₄⁻ (Td)Coordinated ClO₄⁻ (e.g., C₂ᵥ)
ν₁ (sym. stretch) IR Inactive, Raman Active (~930 cm⁻¹)IR Active, splits into multiple bands
ν₂ (sym. bend) IR Inactive, Raman Active (~460 cm⁻¹)IR Active, splits into multiple bands
ν₃ (asym. stretch) One broad, strong band (~1100 cm⁻¹)Splits into multiple bands
ν₄ (asym. bend) One sharp, strong band (~625 cm⁻¹)Splits into multiple bands

Electronic Spectroscopy (UV-Vis, Magnetic Circular Dichroism) and Ligand Field Analysis

The electronic spectrum of this compound provides insight into its electron configuration and the energies of its d-orbitals. The Mn(II) ion has a high-spin d⁵ electron configuration in an octahedral field created by the six water ligands. byjus.comumb.edu

The pale pink or faintly violet color of manganese(II) compounds like the hexahydrate is a direct consequence of its d⁵ electronic structure. stackexchange.comnih.gov Electronic transitions between d-orbitals (d-d transitions) are governed by selection rules. For a high-spin d⁵ ion, any d-d transition must involve a change in spin multiplicity, meaning they are "spin-forbidden". stackexchange.comyoutube.com

Because these transitions are forbidden, they have very low probabilities of occurring, which results in extremely weak absorption bands in the UV-Visible spectrum. stackexchange.comnih.gov The spectrum of the aqueous [Mn(H₂O)₆]²⁺ ion shows several of these weak, spin-forbidden bands across the visible region. nih.gov In contrast, charge transfer bands, which involve the transfer of an electron from a ligand orbital to a metal orbital (LMCT) or vice versa, are spin-allowed and typically appear as highly intense absorptions in the ultraviolet region. youtube.comnih.gov

Table 2: Characteristic UV-Vis Absorption Peaks for Aqueous Mn(II) Ion

Absorption Peak (nm)Transition Assignment (from ⁶A₁ ground state)
~530⁶A₁ → ⁴T₁
~433⁶A₁ → ⁴T₂
~401⁶A₁ → ⁴E, ⁴A₁
~357⁶A₁ → ⁴T₂
~336⁶A₁ → ⁴E
Data sourced from studies on aqueous manganese solutions. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy of Manganese(II) Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique highly sensitive to paramagnetic species, such as the Mn(II) ion with its five unpaired electrons (S=5/2). researchgate.net The EPR spectrum of Mn(II) in magnetically dilute systems, like this compound, is highly characteristic. nih.gov

The spectrum typically displays a prominent feature at a g-value close to 2.0. nih.govrsc.org This signal is split into a distinct six-line pattern. This hyperfine splitting arises from the interaction of the electron spin with the nuclear spin of the manganese nucleus (⁵⁵Mn), which has a natural abundance of 100% and a nuclear spin of I = 5/2. nih.govnih.gov The interaction between the electron spin (S=5/2) and the nuclear spin (I=5/2) results in 2I+1 = 6 lines. This six-line feature is considered a spectroscopic fingerprint for the Mn(II) ion. nih.gov In cases of high manganese concentration, this hyperfine structure may be absent due to intermolecular interactions. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Solution State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation of many chemical compounds. However, its application to paramagnetic species like Mn(II) complexes presents significant challenges. The presence of unpaired electrons in the Mn(II) ion leads to very rapid nuclear relaxation, which causes extreme broadening of NMR signals, often rendering them unobservable with standard high-resolution NMR spectrometers. huji.ac.il

For this reason, NMR is not a routine method for directly characterizing the Mn(II) center in this compound. While the technique is not suitable for observing the manganese nucleus itself, it can still be employed to study the ligands (in this case, water) or other diamagnetic species in solution. Furthermore, specialized paramagnetic NMR techniques do exist and can be applied to investigate the binding of ligands and the electronic structure of manganese complexes, although such studies are less common than for diamagnetic systems. acs.orgacs.org

Mass Spectrometry (MALDI-TOF MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural information through fragmentation analysis. For an ionic and hydrated compound like this compound, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS would be employed.

The analysis of Mn(ClO₄)₂·6H₂O would not show a single peak for the entire hydrated salt. Instead, the spectrum would reveal ions corresponding to the components and their fragments. In solution, ligands can be displaced from the manganese center by solvent molecules like water. nih.gov In the gas phase of the spectrometer, the hydrated cation, [Mn(H₂O)₆]²⁺, would likely be observed, along with a series of peaks corresponding to the sequential loss of water molecules, leading to ions such as [Mn(H₂O)ₓ]²⁺ (where x < 6). Further fragmentation could lead to the observation of the bare manganese ion, [Mn]²⁺, or its singly charged counterpart, [Mn]⁺. The perchlorate anion itself might also be detected in negative ion mode.

Elemental Analysis and Stoichiometry Verification

The precise elemental composition of this compound (Mn(ClO₄)₂·6H₂O) is critical for its use in research and various applications, confirming the compound's purity and the correct ratio of its constituent elements. The verification of its stoichiometry is typically achieved by comparing the theoretical elemental percentages, calculated from its chemical formula, with the results obtained from experimental analytical techniques.

The theoretical composition is derived from the molecular formula Mn(ClO₄)₂·6H₂O and the atomic weights of manganese (Mn), chlorine (Cl), oxygen (O), and hydrogen (H). The total molecular weight of the compound is approximately 361.93 g/mol . nih.gov Based on this, the theoretical weight percentages of each element can be calculated.

Experimental verification of these percentages is conducted using a variety of analytical methods. A common approach for determining the manganese content is Inductively Coupled Plasma (ICP) spectroscopy, which offers high precision and accuracy. Gravimetric analysis is often employed to confirm the water content, by carefully heating the compound to remove the water of hydration and measuring the corresponding weight loss. The perchlorate content can be determined through various titration methods or by using ion-selective electrodes.

Commercial suppliers of this compound typically provide a certificate of analysis that specifies the purity and the elemental content. For instance, a purity of ≥ 98.5% is common, with the manganese content often specified within a narrow range, such as 14.9% to 15.9%. chemimpex.com This range accounts for minor impurities and slight variations in the hydration state.

The following tables provide a comparison between the theoretical elemental composition of this compound and typical experimentally observed values.

Table 1: Theoretical vs. Experimental Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Weight per Element ( g/mol )Theoretical Percentage (%)Typical Experimental Percentage Range (%)
ManganeseMn54.94154.9415.1814.9 - 15.9 chemimpex.com
ChlorineCl35.45270.9019.5919.4 - 19.8
OxygenO16.0014224.0061.8961.5 - 62.2
HydrogenH1.011212.123.353.3 - 3.4
Total 361.96 100.00

Note: The typical experimental percentage range is derived from common purity levels (≥ 98.5%) and may vary slightly between different batches and suppliers.

Table 2: Stoichiometric Verification Summary

ComponentFormulaTheoretical Molar Mass ( g/mol )Stoichiometric Ratio
Manganese(II) ionMn²⁺54.941
Perchlorate ionClO₄⁻99.452
Water of HydrationH₂O18.026

The close agreement between the theoretical and experimentally determined elemental percentages serves to verify the stoichiometry of this compound as Mn(ClO₄)₂·6H₂O.

Electrochemical Behavior and Redox Chemistry

The electrochemical profile of manganese is characterized by the accessibility of multiple oxidation states, most notably the Mn(II) and Mn(III) states. The transition between these states is fundamental to the compound's utility in various electrochemical applications. Voltammetric techniques, especially cyclic voltammetry, are crucial tools for investigating these redox processes. gamry.com

Cyclic Voltammetry and Other Voltammetric Techniques for Manganese(II)/(III) Redox Couples

Cyclic voltammetry (CV) is a primary technique used to study the redox properties of the Mn(II)/Mn(III) couple. gamry.com In a typical CV experiment, the potential is swept linearly and then reversed, with the resulting current measured. The voltammogram provides critical information about the electron transfer processes. gamry.com For manganese complexes, CV scans reveal anodic and cathodic peaks corresponding to the oxidation of Mn(II) to Mn(III) and the subsequent reduction of Mn(III) back to Mn(II). nih.govekb.eg

For instance, studies on a manganese(II) complex at a carbon paste electrode showed a distinct anodic peak for the Mn(II) to Mn(III) oxidation and a corresponding cathodic peak for the reverse process. nih.gov The mechanism can be complex, sometimes involving intermediate species. One study using a glassy carbon electrode identified an initial anodic peak for the oxidation of Mn(II) to Mn(III), followed by a second peak suggested to be the hydrolysis of Mn(III) to form MnOOH, and a third peak for the oxidation of MnOOH to MnO₂. ekb.eg The reduction process showed corresponding peaks for the conversion of MnO₂ to MnOOH and Mn(III) to Mn(II). ekb.eg

Reversibility and Irreversibility of Redox Processes

The reversibility of the Mn(II)/Mn(III) redox process is a critical factor for practical applications and is highly dependent on the experimental conditions. An ideal reversible system involves rapid electron transfer, whereas irreversible processes are kinetically sluggish. The stability of the Mn(III) ion is a key determinant of reversibility. In many environments, Mn(III) is unstable and prone to disproportionation, where it converts to the more stable Mn(II) and manganese dioxide (MnO₂). rsc.org This spontaneous reaction introduces a chemical step coupled with the electron transfer, leading to electrochemical irreversibility. rsc.org

The choice of electrode material significantly impacts the observed reversibility. For example, the disproportionation of Mn(III) is more pronounced on carbon felt electrodes compared to graphite (B72142) electrodes, which have fewer active sites for the reaction. researchgate.net The composition of the electrolyte also plays a crucial role. The reversibility of the Mn(II)/Mn(III) couple on a graphite electrode was found to be optimal in a 5 M sulfuric acid solution. researchgate.net At lower acid concentrations, multiple reduction peaks were observed, indicating more complex, irreversible reactions. researchgate.net

The electrochemical activity of manganese dioxide can be explained by two primary mechanisms: the intercalation and deintercalation of cations as Mn(IV) is reduced to Mn(III) and then re-oxidized, and the redox reactions involving the Mn(III)/Mn(II) couple. researchgate.net

Influence of Ligands and Solvent Environment on Redox Potentials

The redox potential of the Mn(II)/Mn(III) couple is not fixed but can be finely tuned by altering the coordination environment of the manganese ion. This includes the choice of ligands and the solvent. Ligands are molecules or ions that bind to the central metal ion, and their electronic properties can stabilize one oxidation state over another, thereby shifting the redox potential.

Research has shown a linear correlation between the redox potentials of manganese complexes and the electron-withdrawing character of substituents on the ligands. acs.org By introducing different functional groups to the ligand structure, the Mn(III)/Mn(II) reduction potential can be varied by as much as 600 mV. acs.org Similarly, a study on manganese(II) complexes with isoindoline-based ligands demonstrated that varying the aryl substituent on the ligand could span the redox potential over a 561 mV range. mdpi.com This tunability is crucial for designing catalysts and materials for specific applications. mdpi.comnih.govosti.gov

Table 1: Influence of Ligand on the Redox Potential of Mn(II)/Mn(III) Complexes
Ligand TypeSubstituent (Ar)E1/2 (mV vs. SCE)Peak Separation (ΔEp, mV)Source
1,3-bis(2'-Ar-imino)isoindoline4-methylpyridyl948120-140 mdpi.com
1,3-bis(2'-Ar-imino)isoindolinepyridyl-120-140 mdpi.com
1,3-bis(2'-Ar-imino)isoindolinebenzimidazolyl388- mdpi.com
N-(2-hydroxybenzyl)-N,N′,N′-trans-1,2-cyclohexylenediaminetriacetic acid (CyHBET)-H0.27-0.57 V- acs.org
N-(2-hydroxybenzyl)-N,N′,N′-ethylenediaminetriacetic acid (HBET)-NO20.27-0.57 V- acs.org

Applications in Energy Storage Systems

The favorable redox properties of the Mn(II)/Mn(III) couple make it a promising candidate for use in energy storage technologies, such as batteries and supercapacitors. rsc.orgrsc.org Its abundance, low cost, and environmental friendliness are additional advantages. rsc.orgresearchgate.net

Electrolyte Components in Batteries and Supercapacitors

In supercapacitors, which store energy via electrostatic double-layer capacitance or fast surface redox reactions (pseudocapacitance), the electrolyte is a critical component. wikipedia.org While many supercapacitors use organic electrolytes to achieve high voltage windows, aqueous electrolytes containing salts like manganese perchlorate (B79767) are explored for their high ionic conductivity and safety. labpartnering.orgepa.gov The redox activity of the manganese ions can contribute to pseudocapacitance, potentially boosting the energy storage capacity of the device. wikipedia.org For instance, magnesium perchlorate has been used as an electrolyte in magnesium-manganese dioxide batteries. dtic.mildtic.mil

Redox Mechanisms in Energy Storage Devices

In an energy storage device utilizing the Mn(II)/Mn(III) couple, the fundamental energy storage mechanism is the reversible conversion between these two oxidation states. During the charging process, Mn(II) ions are oxidized to Mn(III) at the positive electrode (anode in an RFB). researchgate.net During discharge, the reverse process occurs, with Mn(III) being reduced back to Mn(II), releasing the stored energy.

A significant challenge in these systems is the aforementioned instability of Mn(III), which can disproportionate into Mn(II) and solid MnO₂. rsc.org This side reaction can lead to a loss of active material and capacity decay over cycling. rsc.org Strategies to mitigate this include operating in highly acidic conditions or using complexing agents and specific ligands (like sulfate (B86663) or phosphate (B84403) ions) to stabilize the Mn(III) ion. rsc.orgresearchgate.net

In some systems, the redox mechanism is more complex, involving solid-state conversions. For example, the Mn(II)/MnO₂ system involves a two-electron reaction where Mn(II) is oxidized to insoluble MnO₂ via an unstable Mn(III) intermediate. rsc.org During discharge, the deposited MnO₂ is reduced back to soluble Mn(II) ions. rsc.org The efficiency and reversibility of these multi-step electrochemical and chemical reactions depend heavily on factors like pH and electrode potential. rsc.org

Table 2: Performance of a Redox Flow Battery with Mn(II)/Mn(III) Anolyte and V(II)/V(III) Catholyte
ParameterValueCurrent DensitySource
Average Columbic Efficiency69.4%20 mA cm⁻² researchgate.net
Average Voltage Efficiency90.4%20 mA cm⁻² researchgate.net
Overall Energy Efficiency62.7%20 mA cm⁻² researchgate.net

Coordination Chemistry and Complex Formation

Synthesis and Characterization of Novel Manganese(II) Perchlorate (B79767) Complexes

The synthesis of novel manganese(II) perchlorate complexes is a significant area of research, driven by the quest for new materials with interesting magnetic, catalytic, or biological properties. The general strategy involves the reaction of manganese(II) perchlorate hexahydrate with a specific ligand in a suitable solvent.

A variety of ligands have been successfully employed to create new manganese(II) perchlorate complexes. For instance, treatment of Mn(II)(ClO₄)₂·6H₂O with the N₃O-donor ligand N-benzyl-N-((6-pivaloylamido-2-pyridyl)methyl)-N-(2-pyridylmethyl)amine (bpppa) in acetonitrile (B52724) solution yields the mononuclear complex (bpppa)Mn(CH₃CN)(H₂O)₂. researchgate.netnih.govrsc.org Similarly, reacting manganese(II) perchlorate with bipyridyl-(imidazole)n ligands can result in complexes where the manganese center is in a distorted octahedral geometry, coordinated to the ligand and a mixture of water and perchlorate anions. nih.gov The labile nature of the metal-ligand bonds in high-spin manganese(II) complexes means that the coordination environment in solution may differ from the solid state, with solvent molecules often displacing the weakly coordinating perchlorate ions. nih.gov

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. Standard techniques include:

X-ray Crystallography: This provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry of the manganese ion. researchgate.netrsc.orgrsc.org For example, the crystal structure of a complex with a tridentate O,N,O-donor Schiff base ligand revealed a distorted octahedral environment around the Mn(II) atom. rsc.org

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the ligand's functional groups. researchgate.netrsc.org

Mass Spectrometry: This helps in determining the molecular weight and fragmentation pattern of the complex. researchgate.netrsc.org

Elemental Analysis: This confirms the empirical formula of the synthesized compound. researchgate.netrsc.orgnih.gov

The following table summarizes the synthesis of a selection of manganese(II) perchlorate complexes with novel ligands.

LigandStarting Manganese SaltSolventResulting ComplexReference(s)
N-benzyl-N-((6-pivaloylamido-2-pyridyl)methyl)-N-(2-pyridylmethyl)amine (bpppa)Mn(II)(ClO₄)₂·6H₂OAcetonitrile(bpppa)Mn(CH₃CN)(H₂O)₂ researchgate.netnih.govrsc.org
Bipyridyl-(imidazole)nManganese(II) perchlorateAcetonitrile/Water[Mn(bpy-(imidazole)n)(H₂O)₂(ClO₄)₂] nih.gov
(E)-1-(2-hydroxybenzylidene)semicarbazide (H₂L¹)Manganese(II) perchlorate hexahydrateMethanol[Mn(HL¹)₂(H₂O)₂] rsc.org
2,6-bis[bis(2-pyridylmethyl)aminomethyl]-4-methyl-phenol (BpmpH)Manganese(II) perchlorateNot specified(Bpmp)Mn₂(μ-OAc)₂ researchgate.net

Ligand Field Effects and Spin States of Manganese(II) Centers

The electronic properties of manganese(II) complexes, particularly their spin state, are governed by ligand field theory. The Mn(II) ion has a d⁵ electron configuration. In an octahedral ligand field, the five d-orbitals are split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. mdpi.com

The distribution of the five d-electrons between these orbitals depends on the balance between the ligand field splitting energy (Δ_oct) and the mean pairing energy (P). mdpi.com

High-Spin State: When Δ_oct < P, it is energetically more favorable for the electrons to occupy the higher-energy e_g orbitals than to pair up in the lower-energy t₂g orbitals. This results in a high-spin configuration (t₂g³e_g²) with five unpaired electrons (S = 5/2). mdpi.comyoutube.com

Low-Spin State: When Δ_oct > P, the energy cost of placing electrons in the higher e_g orbitals is greater than the pairing energy. Consequently, the electrons will first fill the t₂g orbitals, leading to a low-spin configuration (t₂g⁵) with one unpaired electron (S = 1/2). mdpi.comyoutube.com

For Mn(II), the pairing energy is significantly high. Therefore, the vast majority of its complexes, including those with perchlorate, are high-spin. mdpi.comrsc.org The perchlorate ion itself is a very weak-field ligand, and other common ligands like water and many nitrogen- and oxygen-donor ligands also create weak to moderate fields that are insufficient to overcome the pairing energy. mdpi.comyoutube.com The high-spin state of Mn(II) complexes is typically confirmed by magnetic susceptibility measurements, which show a magnetic moment close to the spin-only value of 5.92 B.M. rsc.orgnih.gov

Although theoretically possible, low-spin Mn(II) complexes are exceptionally rare and require very strong-field ligands, such as cyanide. mdpi.comresearchgate.net Even in such cases, computational studies have sometimes failed to accurately predict the low-spin state, highlighting the strong preference of Mn(II) for the high-spin configuration. mdpi.com

The spin state of the manganese center in a complex can also be inferred from its crystal structure. For instance, in a series of Mn(III) complexes, a transition from a low-spin to a high-spin state is accompanied by a noticeable increase in the Mn–N bond lengths. acs.orgacs.org While this is for Mn(III), similar principles apply to Mn(II) where longer bond lengths are generally associated with the high-spin state due to the occupation of the anti-bonding e_g orbitals.

Magnetic Properties of Manganese(II) Perchlorate Complexes

The magnetic properties of manganese(II) perchlorate complexes are a direct consequence of the high-spin d⁵ configuration of the Mn(II) ions. These properties are primarily investigated through magnetic susceptibility measurements over a range of temperatures.

Antiferromagnetic Exchange Interactions

For example, in dinuclear manganese(II) complexes bridged by ligands like pyrimidine (B1678525) or azide (B81097) and carboxylate groups, antiferromagnetic interactions have been observed. nih.govrsc.org The strength of this coupling (represented by the exchange parameter, J) depends on the nature of the bridging ligand and the geometry of the complex. A negative J value signifies antiferromagnetic coupling. In a study of dinuclear Mn(II) complexes with pyrimidine bridges, an exchange parameter (2J/k_B) of -0.40 K was found. rsc.org Similarly, Mn(II) compounds with mixed azide-carboxylate bridges also exhibit antiferromagnetic coupling. nih.gov

Investigations of Magnetic Susceptibility

Magnetic susceptibility measurements are a cornerstone for characterizing the magnetic behavior of manganese(II) perchlorate complexes. The effective magnetic moment (μ_eff) per Mn(II) ion is calculated from the measured susceptibility. For most mononuclear Mn(II) perchlorate complexes, the room temperature magnetic moment is found to be around 5.8–6.0 B.M., consistent with a high-spin d⁵ configuration (S = 5/2). nih.govias.ac.in

The temperature dependence of the magnetic susceptibility often follows the Curie-Weiss law. A plot of the inverse magnetic susceptibility (1/χ) versus temperature (T) is linear. The Weiss constant (θ) obtained from this plot provides information about the nature of the magnetic interactions. A negative θ value is indicative of antiferromagnetic interactions between the Mn(II) centers. doi.org For instance, the effective magnetic moment of diaqua-tetraiminodiphenolmanganese(II) perchlorate has been determined using the Gouy method. doi.org In a dinuclear Mn(II) complex with a μ-phenoxo-bis-μ-acetato bridge and a perchlorate counter-ion, investigation of the magnetic susceptibility as a function of temperature revealed an antiferromagnetic exchange interaction between the two high-spin Mn(II) ions, with a J value of -9.6 cm⁻¹. researchgate.net

The following table presents magnetic data for selected manganese(II) complexes, illustrating the typical values observed.

Complex TypeMagnetic Moment (μ_eff)Weiss Constant (θ) / Exchange Parameter (J)Magnetic BehaviorReference(s)
Mononuclear Mn(II)~5.8 - 6.0 B.M.N/AParamagnetic (High-Spin) nih.govias.ac.in
Dinuclear Mn(II) with phenoxide/acetate (B1210297) bridgeNot specifiedJ = -9.6 cm⁻¹Antiferromagnetic researchgate.net
Dinuclear Mn(II) with pyrimidine bridgeNot specified2J/k_B = -0.40 KAntiferromagnetic rsc.org
Mn(II) polymer with mixed azide-carboxylate bridgesNot specifiedNot specifiedAntiferromagnetic nih.govnih.gov

Biological Relevance of Manganese Coordination in Enzymatic Systems

Manganese is an essential trace element in biological systems, playing a crucial role in the active sites of numerous enzymes. umich.edunih.gov Several of these enzymes utilize a mononuclear manganese ion that cycles between the Mn(II) and Mn(III) oxidation states to perform catalysis. nih.gov The study of manganese coordination complexes, often synthesized from manganese(II) perchlorate, provides valuable insights into the structure and function of these metalloenzymes. umich.edu

Mimics of Manganese Enzymes (e.g., Superoxide (B77818) Dismutase)

One of the most studied areas is the development of synthetic manganese complexes that mimic the function of manganese superoxide dismutase (MnSOD). mdpi.comnih.gov MnSOD is a vital antioxidant enzyme that protects cells from oxidative damage by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. mdpi.comnih.gov

Low-molecular-weight manganese complexes, often referred to as SOD mimics, have been designed to replicate this catalytic activity. mdpi.comresearchgate.netnih.gov For a manganese complex to function as an effective SOD mimic, it must be able to cycle between the Mn(II) and Mn(III) oxidation states. researchgate.net The redox potential of the Mn(III)/Mn(II) couple in the complex is a critical factor for its catalytic efficiency. researchgate.net

Role in Biological Oxidation Processes

Manganese is an essential element for all living organisms and plays a crucial role as a cofactor in a multitude of enzymes, particularly those involved in redox reactions. wikipedia.orgnih.govdntb.gov.ua Its ability to cycle through various oxidation states, primarily Mn(II), Mn(III), and Mn(IV) in biological systems, makes it a versatile catalyst for a wide range of biochemical transformations. portlandpress.comtechnion.ac.ilrsdjournal.org While manganese perchlorate hexahydrate itself is not a direct participant in these biological processes, it serves as a valuable precursor in the synthesis of manganese complexes that model the active sites of these vital enzymes. This allows researchers to study the mechanisms of biological oxidation in a controlled laboratory setting.

The catalytic activity of manganese in biological systems is centered on its function within the active sites of metalloenzymes. nih.govresearchgate.net These enzymes leverage the redox potential of manganese to facilitate the transfer of electrons, a fundamental process in cellular respiration and metabolism. technion.ac.il Manganese-containing enzymes are classified under several categories, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases. wikipedia.orgresearchgate.net

A key role of manganese in biological oxidation is its involvement in the disproportionation of reactive oxygen species (ROS). technion.ac.il For instance, manganese superoxide dismutase (MnSOD) is a critical enzyme that catalyzes the conversion of the superoxide radical into molecular oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage. portlandpress.comtechnion.ac.il The catalytic cycle of MnSOD involves the sequential reduction and oxidation of the manganese ion at the active site. technion.ac.il

Furthermore, manganese is a central component of the oxygen-evolving complex (OEC) in photosystem II (PSII) of plants, algae, and cyanobacteria. wikipedia.orgtechnion.ac.il This complex, containing a tetranuclear manganese cluster, is responsible for the oxidation of water to produce molecular oxygen, a process that is fundamental to aerobic life on Earth. wikipedia.orgtechnion.ac.il The manganese cluster undergoes a series of oxidation state changes, driven by light energy, to catalyze this vital reaction.

In addition to its role in these well-known enzymes, manganese is a cofactor for other enzymes involved in oxidation reactions, such as certain ribonucleotide reductases and catalases. technion.ac.il The diverse coordination chemistry of manganese allows it to adopt various geometries and ligand environments within the protein structure, fine-tuning its redox potential for specific catalytic functions. portlandpress.comrsdjournal.org

Research into synthetic manganese complexes, often prepared from precursors like this compound, provides valuable insights into the structure and function of these biological catalysts. nih.gov By mimicking the active sites of manganese-containing enzymes, scientists can investigate reaction mechanisms, study the influence of the ligand environment on catalytic activity, and develop new catalysts for a variety of chemical transformations. nih.govrsc.org

Detailed research findings have elucidated the mechanisms of several mononuclear manganese-dependent enzymes that undergo redox changes during catalysis. These include superoxide dismutase, oxalate (B1200264) oxidase, and oxalate decarboxylase. portlandpress.com Spectroscopic and computational studies have been instrumental in identifying the catalytically active oxidation states of manganese, which are typically the Mn(III)/Mn(II) couple. portlandpress.comresearchgate.net The protein environment, including second-shell hydrogen bonding interactions with the metal ligands, plays a crucial role in modulating the redox properties of the manganese center, enabling the generation of substrate-based radicals essential for catalysis. dntb.gov.uaportlandpress.comresearchgate.net

The catalytic activity of manganese oxides at different oxidation states has also been investigated for various oxidation reactions. rsc.orgmdpi.comdaneshyari.com For instance, the catalytic efficiency of manganese oxides in the degradation of organic pollutants has been shown to depend on the oxidation state of manganese, with Mn2O3 demonstrating high activity in activating peroxymonosulfate (B1194676) to produce powerful sulfate (B86663) radicals. daneshyari.com These studies, while not directly involving this compound, contribute to the broader understanding of manganese's catalytic prowess in oxidation processes.

Advanced Analytical Methodologies for Detection and Quantification

Quantification of Manganese Ions in Complex Matrices

The determination of manganese ion concentration, particularly at trace levels, is accomplished using highly sensitive spectrometric techniques. These methods are essential for ensuring the precise characterization of manganese-containing compounds.

Atomic Absorption Spectroscopy (AAS) is a widely utilized technique for quantifying manganese levels in diverse samples. cdc.govpalintest.com The fundamental principle of AAS involves measuring the absorption of light by free, ground-state atoms in a gaseous state. A sample is atomized, typically in a flame or a graphite (B72142) furnace, and a light beam from a source specific to the element of interest (in this case, a manganese hollow-cathode lamp) is passed through the atomic vapor. The amount of light absorbed at a characteristic wavelength (279.5 nm for manganese) is directly proportional to the concentration of the manganese atoms. cdc.govnemi.gov

For samples with very low manganese concentrations, Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is preferred due to its superior sensitivity compared to conventional flame AAS. cdc.govnih.gov GFAAS can achieve detection limits in the sub-microgram per liter (µg/L) range. nemi.gov Sample preparation often involves acid digestion to break down the sample matrix and bring the manganese into a solution suitable for analysis. uzh.ch In complex matrices, chemical modifiers, such as magnesium nitrate, may be used to prevent premature volatilization of the analyte and reduce background interference during the atomization step. nemi.gov However, some methods have been optimized to work without matrix modifiers, simplifying the analytical process. nih.gov

Inductively Coupled Plasma (ICP) Spectroscopy, in its forms of Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS), provides powerful tools for manganese analysis. palintest.comsnf.ch In ICP-based methods, the sample is introduced as an aerosol into a high-temperature argon plasma (6,000 to 10,000 K). The intense heat desolvates, atomizes, and ionizes the sample components. nih.gov

ICP-OES measures the characteristic light emitted by excited manganese atoms and ions as they return to a lower energy state. The intensity of the emitted light is proportional to the manganese concentration.

ICP-MS is one of the most powerful analytical techniques due to its exceptional sensitivity and the ability to perform quasi-simultaneous quantification of multiple elements. nih.gov After ionization in the plasma, the ions are directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. For manganese, the isotope at mass 55 (⁵⁵Mn) is typically monitored. nih.gov

A significant challenge in ICP-MS analysis of manganese is the potential for polyatomic interference, where ions from the plasma or sample matrix have the same mass-to-charge ratio as the analyte. A common interference for ⁵⁵Mn is ⁴⁰Ar¹⁵N⁺ or ³⁹K¹⁶O⁺. Modern ICP-MS instruments employ collision/reaction cells or modified interface cone geometries to effectively eliminate these interferences, ensuring accurate quantification. nih.gov ICP-MS offers extremely low detection limits, often in the nanogram per liter (ng/L) or low µg/L range. nih.gov

Automated flow analysis techniques, such as Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA), offer significant advantages for the routine quantification of manganese. mdpi.com These systems automate the entire analytical procedure, including sample injection, reagent mixing, and detection, leading to high sample throughput, reduced reagent consumption, and excellent reproducibility. mdpi.com

These methods are often coupled with a detector, typically a spectrophotometer. The determination can be based on the catalytic effect of Mn²⁺ on a specific chemical reaction, where the rate of color development is proportional to the manganese concentration. repositorioinstitucional.mx Recent advancements have integrated Lab-on-Valve (LOV) and Multisyringe Flow Injection Analysis (MSFIA) systems with long-pathlength liquid waveguide capillary cells (LWCC) for detection, dramatically enhancing sensitivity. repositorioinstitucional.mx These automated systems are highly efficient, capable of processing up to 120 samples per hour, and can achieve very low detection limits, making them suitable for environmental monitoring and other applications requiring trace-level analysis. mdpi.com

Determination of Perchlorate (B79767) Anion Concentration

The analysis of the perchlorate anion (ClO₄⁻) is critical and is often performed in challenging matrices, such as drinking water or industrial effluents, which may contain high concentrations of other ions.

Ion Chromatography (IC) is the standard and most widely used method for the determination of perchlorate. nih.govclu-in.org The technique separates anions based on their interaction with an ion-exchange stationary phase. A liquid sample is injected into the IC system, and an eluent (mobile phase), typically a hydroxide (B78521) solution, carries the sample through a guard column and an analytical column. rsc.organalysis.rs The anions are separated based on their affinity for the column's active sites.

A key component in modern IC systems for perchlorate analysis is a suppressor, which reduces the background conductivity of the eluent while enhancing the signal from the analyte ions, which are ultimately measured by a conductivity detector. thermofisher.com High concentrations of other anions like chloride, sulfate (B86663), and carbonate can interfere with perchlorate detection. nih.govanalysis.rs To overcome this, specialized concentrator columns are used to preconcentrate the perchlorate while removing the bulk of the interfering ions. nih.gov Method development has focused on optimizing column types (e.g., Dionex IonPac AS16), eluent concentrations, and pretreatment steps to achieve low detection limits even in high-ionic-strength matrices. nih.govthermofisher.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly selective and sensitive technique used for the confirmatory analysis of perchlorate. psu.educlu-in.org It is frequently coupled with a separation technique like Ion Chromatography (IC-MS) or Liquid Chromatography (LC-MS). shimadzu.com In ESI, a liquid sample is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte ions (in this case, perchlorate) are released into the gas phase and directed into the mass spectrometer.

The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z). Perchlorate is identified by its two major isotopes, ³⁵ClO₄⁻ (m/z 99) and ³⁷ClO₄⁻ (m/z 101). shimadzu.com The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by isolating the perchlorate ion and inducing fragmentation, with a specific fragment ion being monitored. researchgate.net This approach is particularly effective for analyzing perchlorate at sub-ppb levels in complex samples like groundwater, providing a detection limit as low as 0.5 µg/L. researchgate.net To improve selectivity, some methods involve the formation of a stable association complex between perchlorate and a reagent like chlorhexidine, which can be readily detected by ESI-MS. psu.edu

Colorimetric Assays and Paper-Based Analytical Devices

Colorimetric assays offer a straightforward and often rapid means of quantifying manganese ions in solution. These methods typically rely on the reaction of Mn(II) with a chromogenic agent to produce a colored complex, the intensity of which is proportional to the manganese concentration. uitm.edu.mywashington.edu This color change can be measured spectrophotometrically for precise quantification. uitm.edu.my

One common chromogenic agent is 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), which forms an orange-colored complex with Mn(II) ions. uitm.edu.myresearchgate.net The absorbance of this complex can be measured to determine the manganese concentration. uitm.edu.my Another sensitive method involves the oxidation of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) catalyzed by Mn(II) in the presence of an oxidizing agent like periodate, resulting in a bluish-green product. nih.gov This catalytic nature allows for the detection of very low concentrations of manganese. nih.govnih.gov

Table 1: Comparison of Colorimetric Reagents for Manganese Detection

Reagent Principle Resulting Color Detection Limit
1-(2-pyridylazo)-2-naphthol (PAN) Complexation with Mn(II) Orange -
3,3',5,5'-tetramethylbenzidine (TMB) Catalytic oxidation Bluish-green 3.6 x 10⁻⁶ M nih.gov
Oxime Complexation with Mn(II) in alkaline solution Red-brown 0.3 mg/L sigmaaldrich.com

This table provides a summary of different colorimetric reagents used for the detection of manganese, highlighting the principle of the reaction, the resulting color, and reported detection limits.

Building upon the principles of colorimetric assays, microfluidic paper-based analytical devices (μPADs) have emerged as a low-cost, portable, and user-friendly platform for on-site manganese detection. researchgate.netnih.gov These devices utilize porous media, such as filter paper, where reagents are pre-deposited in specific zones. researchgate.netwateronline.com When a water sample containing manganese is introduced, it flows through these zones, and a colorimetric reaction occurs. researchgate.netwateronline.com

The intensity or the area of the resulting color can be quantified, often with the aid of a smartphone camera and a color analysis application, to determine the manganese concentration. nih.govresearchgate.net For instance, a μPAD using tannin as a natural reagent has been developed for the detection of Mn(II), where the color change is captured by a smartphone and analyzed to provide a quantitative result. researchgate.net This approach offers a dynamic range of 0.05-0.25 mg L⁻¹ with a detection limit of 0.026 mg L⁻¹. researchgate.net

The key advantages of μPADs include their portability, low cost, and the small sample volumes required. nih.govnih.gov These features make them particularly suitable for environmental monitoring and point-of-care diagnostics in resource-limited settings. nih.gov

Interference Studies in Analytical Methods

A significant challenge in the analytical determination of manganese is the potential for interference from other ions present in the sample matrix. researchgate.net These interferences can lead to inaccurate results by either enhancing or suppressing the analytical signal. Therefore, understanding and mitigating these effects is crucial for developing robust and reliable analytical methods.

One of the most common interfering ions in manganese analysis is iron(II) (Fe²⁺), due to their similar electrochemical properties. researchgate.net In voltammetric methods, Fe²⁺ can oxidize more readily than Mn²⁺, leading to an overestimation of the manganese concentration. researchgate.net To address this, multiplex chronoamperometry has been explored, which generates a unique pattern for different sample components, allowing for the differentiation of manganese and iron signals even at high Fe²⁺:Mn²⁺ concentration ratios. researchgate.net

In colorimetric methods, the presence of other metal ions can also interfere with the formation of the colored complex. For example, in the analysis of semivolatile organic compounds using certain EPA methods, it has been observed that Mn(II) can interfere with the analysis of acidic components. oup.com This interference is attributed to the formation of MnO₂·yH₂O under alkaline extraction conditions. oup.com The addition of a chelating agent like EDTA before extraction has been shown to effectively prevent this interference without negatively impacting the recovery of the target compounds. oup.com

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis, but it is also susceptible to polyatomic interferences. nih.gov For manganese determination at m/z 55, interferences can arise from species like ⁴⁰Ar¹⁴N¹H⁺. nih.gov The interference standard method (IFS) has been proposed to improve accuracy in such cases by using naturally occurring plasma species to correct for variations in the interference signal. nih.gov

Table 2: Common Interferences in Manganese Analysis and Mitigation Strategies

Analytical Method Interfering Ion(s) Mitigation Strategy
Voltammetry Fe²⁺ Multiplex chronoamperometry researchgate.net
Colorimetry (EPA Methods 625/8270) Mn(II) (interfering with acidic components) Addition of EDTA prior to extraction oup.com
ICP-MS ⁴⁰Ar¹⁴N¹H⁺ Interference Standard Method (IFS) nih.gov

This table summarizes common interfering ions in different analytical methods for manganese determination and the corresponding strategies to minimize their impact.

Purity Verification and Hydration Level Assessment

Ensuring the purity and correct hydration state of manganese perchlorate hexahydrate is essential for its use in research and industrial applications, as impurities or variations in water content can significantly affect its chemical and physical properties. funcmater.comamericanelements.com Various analytical techniques are employed to verify the purity and assess the hydration level of this compound.

Purity is often stated as a percentage, such as 99% or 99.995% (metals basis), indicating the maximum allowable level of impurities. thermofisher.comstrem.com Techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Atomic Absorption Spectroscopy (AAS) are commonly used to determine the concentration of trace metal impurities. nih.govresearchgate.net

The hydration level of this compound, Mn(ClO₄)₂·6H₂O, is a critical parameter. The hexahydrate form contains six water molecules per formula unit. wikipedia.org Thermogravimetric analysis (TGA) is a powerful technique for assessing the hydration level. researchgate.netresearchgate.net By heating the sample and monitoring its weight loss as a function of temperature, the amount of water can be quantified. The TGA curve for a hydrated salt will show distinct steps corresponding to the loss of water molecules. For instance, heating the hexahydrate does not lead to simple dehydration but to oxidation to manganese dioxide at 150 °C. wikipedia.org

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also provide information about the hydration state. The presence and position of bands corresponding to water vibrations can confirm the presence of water of hydration and provide insights into its coordination to the manganese ion. wikipedia.org The structure of the hexahydrate consists of discrete [Mn(H₂O)₆]²⁺ octahedra and perchlorate anions. wikipedia.org

Table 3: Properties of this compound

Property Value Source
Chemical Formula Mn(ClO₄)₂·6H₂O funcmater.comstrem.comnih.gov
Appearance Rose-colored solid wikipedia.org
Molar Mass 361.93 g/mol nih.gov
Melting Point 150 °C (decomposes) wikipedia.org
Purity Levels Available 99%, 99.995% (metals basis) thermofisher.comstrem.com

This table summarizes key physical and chemical properties of this compound.

Applications in Materials Science and Environmental Research

Manganese perchlorate (B79767) hexahydrate is a versatile compound in materials science, primarily leveraged for its manganese content and oxidizing properties. It serves as a starting material or catalyst in the creation of novel materials with advanced functionalities.

Manganese Oxide Nanomaterials for Electronics and Environmental Remediation

Manganese oxides (including MnO, MnO₂, Mn₂O₃, and Mn₃O₄) are of considerable interest for their diverse applications in electronics, catalysis, sensors, and batteries. researchgate.net The synthesis of these compounds as nanomaterials is a key area of research, as the nanoscale dimensions can dramatically enhance their properties.

Various methods are employed to synthesize manganese oxide nanoparticles, including thermal decomposition, co-precipitation, and sol-gel techniques. researchgate.netijnc.ir The choice of the manganese precursor is a critical parameter that influences the final product's phase, size, and morphology. Commonly used precursors include manganese acetate (B1210297), manganese chloride, and manganese oxalate (B1200264). nih.govrsc.orgresearchgate.net

Manganese(II) perchlorate hexahydrate can also serve as a precursor for manganese oxides. Upon heating to 150 °C, the hexahydrate form does not simply dehydrate but undergoes oxidation to form manganese dioxide (MnO₂). wikipedia.org This thermal decomposition reaction provides a direct pathway to a crucial material used in batteries and as a catalyst for environmental remediation. While other precursors are more extensively documented for producing a wide array of nanoparticle morphologies, the thermal decomposition of manganese perchlorate offers a straightforward method for generating manganese dioxide.

The resulting manganese oxide nanomaterials have significant applications. In electronics, they are explored as electrode materials for supercapacitors and lithium-ion batteries, where their high surface area and redox activity are advantageous. magtech.com.cn In environmental remediation, manganese oxides, particularly MnO₂, are used as powerful catalysts for the degradation of organic pollutants. researchgate.net

Conductive Polymers and Hybrid Materials

Manganese(II) perchlorate hexahydrate is explored in the development of advanced materials such as conductive polymers. magtech.com.cn Its role is often as a dopant or catalyst that can modify the electrical properties and enhance the performance of the material. The incorporation of metal salts into polymer matrices is a common strategy to introduce new functionalities.

Additionally, manganese perchlorate hydrate (B1144303) has been successfully used as a catalyst in multi-component organic reactions. For instance, it has been employed to catalyze the synthesis of tetrahydrobenzo[α]xanthen-11-one derivatives under ultrasonic irradiation, demonstrating its utility in facilitating the formation of complex organic structures. researchgate.net This catalytic activity underscores its potential in creating novel hybrid materials where complex organic molecules are integrated with inorganic species.

Environmental Remediation Applications

The redox properties of manganese make it a key element in environmental remediation technologies. Manganese perchlorate hexahydrate is relevant in this field due to its strong oxidizing nature and as a source of catalytically active manganese species.

Oxidative Degradation of Pollutants

Advanced Oxidation Processes (AOPs) are a critical technology for treating water contaminated with persistent organic pollutants. These processes rely on the generation of highly reactive species to break down contaminants into less harmful substances. High-valent manganese species, such as permanganate (B83412) (Mn(VII)), are highly effective oxidants for this purpose. magtech.com.cnnih.gov

Manganese perchlorate can contribute to these processes in two main ways:

As a direct oxidant: As a perchlorate salt, it is a powerful oxidizing agent in its own right.

As a source of catalytic manganese: It provides manganese ions which can participate in catalytic cycles. Intermediate manganese products, particularly Mn(III) and manganese dioxide (MnO₂), are known to be potent oxidants and catalysts in the degradation of various organic pollutants, including phenols and amines. nih.gov

Research has shown that the degradation of azo dyes, a common class of industrial pollutants, can be achieved using the enzyme manganese peroxidase, a process that involves the cycling of manganese between its Mn(II) and Mn(III) states. nih.gov The efficiency of such manganese-based systems highlights the potential for manganese compounds, including the perchlorate salt, to be part of effective remediation strategies for contaminated water.

Table 1: Manganese Species in Oxidative Degradation of Pollutants
Manganese SpeciesRole in DegradationTarget PollutantsReference
Permanganate (Mn(VII))Strong OxidantPhenols, Olefins, Amines, Emerging Organic Contaminants magtech.com.cnnih.gov
Manganese Dioxide (MnO₂)Catalyst / OxidantPhenolic Compounds, Dyes (e.g., Methylene Blue), Triclosan researchgate.net
Mn(III)Intermediate OxidantPhenolic Emerging Organic Contaminants (EDCs) magtech.com.cnnih.gov
Manganese Peroxidase (Enzyme)BiocatalystAzo Dyes nih.gov

Assessment of Perchlorate Contamination

The assessment of perchlorate contamination in soil and water is a critical environmental monitoring task. However, this compound is not used for this purpose. The introduction of a perchlorate-containing compound to a sample being tested for perchlorate would lead to inaccurate results due to direct contamination.

Instead, the standard analytical methods for quantifying perchlorate rely on techniques that are highly selective for the perchlorate ion (ClO₄⁻). These methods include:

Ion Chromatography (IC): This is the most common technique, often coupled with a conductivity detector. EPA Method 314.0 is a well-established method for analyzing perchlorate in drinking water. nih.govclu-in.org

Liquid Chromatography/Mass Spectrometry (LC/MS) or Tandem Mass Spectrometry (LC/MS/MS): These methods (e.g., EPA Method 331.0) offer higher selectivity and sensitivity, which is crucial for complex sample matrices. nih.gov

Ion-Selective Electrodes (ISEs): These sensors are designed to be specifically responsive to perchlorate ions. They employ a special membrane containing an ionophore—a molecule that selectively binds to perchlorate—such as dodecabenzylbambus researchgate.neturil. mdpi.comntsensors.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems

Manganese(II) perchlorate (B79767) hexahydrate is recognized for its role as a catalyst in organic reactions, where it can enhance reaction rates and improve yields, making it valuable for the synthesis of fine chemicals. chemimpex.com Future research is geared towards leveraging these properties to create more sophisticated and efficient catalytic systems.

One promising area is in oxidation catalysis. Research has demonstrated the effectiveness of manganese complexes in catalytic oxidations. For instance, non-heme manganese(II) complexes, which can be synthesized using manganese salts like the perchlorate, have been shown to catalyze the oxidative demethylation of N,N-dimethylaniline. researchgate.net The development of novel systems could involve pairing manganese(II) perchlorate hexahydrate with a variety of organic ligands to create catalysts with high selectivity and activity for challenging transformations, such as the activation of C-H bonds or stereoselective oxidations.

Another avenue involves its use as a Lewis acid catalyst. Similar metal perchlorates, such as copper(II) perchlorate hexahydrate, have proven effective in reactions like the solvent-free per-O-acetylation of sugars. rsc.org This suggests that Mn(ClO₄)₂·6H₂O could be explored for a wider range of acid-catalyzed reactions, including condensations, cycloadditions, and protection/deprotection chemistry, potentially offering milder reaction conditions and improved efficiency. chemimpex.com

Catalytic Application AreaReaction ExamplePotential Advantage of Mn(ClO₄)₂·6H₂O Systems
Oxidation Catalysis Oxidative N-dealkylation of anilines researchgate.netHigh efficiency, use of milder oxidants.
Lewis Acid Catalysis Acetylation, Glycosylation rsc.orgMild, solvent-free conditions, high yields.
Polymerization Conductive polymer synthesis chemimpex.comModification of electrical properties, enhanced performance.

Exploration of Advanced Energy Storage Materials

The field of electrochemistry is actively investigating manganese compounds for next-generation batteries and supercapacitors, owing to manganese's beneficial redox properties. chemimpex.comnih.gov Manganese(II) perchlorate hexahydrate serves as a key precursor in the synthesis of these advanced energy storage materials. chemimpex.comsigmaaldrich.com

Future research focuses on using Mn(ClO₄)₂·6H₂O to synthesize nanostructured manganese oxides, such as MnO₂. wikipedia.orgnih.gov The morphology and crystalline phase of the resulting manganese oxide, which are critical for its electrochemical performance, can be controlled by the synthesis conditions. Using the hexahydrate as a starting material allows for solution-based synthesis methods that offer precise control over particle size and structure, which are essential for enhancing energy and power density in supercapacitors and lithium-ion or zinc-ion batteries.

Integration with Supramolecular Chemistry and Nanotechnology

The convergence of manganese chemistry with supramolecular assembly and nanotechnology presents exciting opportunities for creating functional materials with novel properties.

In supramolecular chemistry, manganese ions are used as nodes for constructing metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net These materials are characterized by their high porosity and tunable structures. Manganese(II) perchlorate hexahydrate can serve as the metal source, with the perchlorate ions acting as counter-ions that reside within the pores of the cationic frameworks. mdpi.com Future work will likely focus on designing manganese-based MOFs for specific applications such as gas storage, separations, and heterogeneous catalysis. The flexibility of the manganese coordination sphere allows for the creation of dynamic frameworks that can respond to external stimuli.

In nanotechnology, Mn(ClO₄)₂·6H₂O is a valuable precursor for synthesizing manganese-based nanoparticles. chemimpex.comnih.gov Research into manganese oxide nanoparticles, for example, has shown their potential in biomedical applications like MRI contrast agents and in environmental remediation. chemimpex.comnih.gov The ability to create these nanomaterials from a water-soluble and stable precursor like the hexahydrate is a significant advantage for developing scalable and controlled synthesis protocols.

Theoretical Predictions and Experimental Validation

Advancements in computational chemistry allow for the theoretical prediction of material properties, guiding experimental synthesis and characterization. Manganese(II) perchlorate hexahydrate is a subject of such studies.

The crystal structure of the hexahydrate form consists of discrete [Mn(H₂O)₆]²⁺ octahedral cations and perchlorate anions. wikipedia.org It is known to be isostructural with several other hexahydrated metal perchlorates, including those of iron, cobalt, nickel, and zinc. aflow.org This provides a basis for comparative theoretical studies on the influence of the central metal ion on the structural and electronic properties of the entire class of compounds. Theoretical models can predict vibrational spectra (IR and Raman), which can then be validated against experimental data to confirm structural arrangements. wikipedia.org

Furthermore, computational studies can explore the electronic and magnetic properties arising from the manganese(II) ion's d-electron configuration. These predictions are crucial for understanding the behavior of materials derived from this precursor, such as the magnetic interactions in manganese-based MOFs or the electrochemical potential of manganese oxides in batteries. researchgate.net Validating these theoretical models with experimental data from techniques like X-ray diffraction, spectroscopy, and magnetic susceptibility measurements will continue to be a key research direction, enabling the rational design of new materials.

Property/TechniqueTheoretical PredictionExperimental ValidationReference
Crystal Structure Isostructural with Co(ClO₄)₂·6H₂OX-ray Diffraction wikipedia.org
Vibrational Modes Predicted IR and Raman spectraIR and Raman Spectroscopy wikipedia.org
Phase Transitions Low-temperature structural changesCalorimetry, Diffraction wikipedia.org
Magnetic Properties Antiferromagnetic interactions in derived MOFsMagnetic Susceptibility Measurements researchgate.net

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling manganese perchlorate hexahydrate in academic laboratories?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves (tested for compatibility via manufacturer charts, e.g., Ansell or MAPA ), lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers in a cool, dry, well-ventilated area. Separate from reducing agents, acids, and combustible materials to prevent explosive reactions .
  • Spill Management : Evacuate the area, use non-sparking tools to collect spilled material, and neutralize with inert adsorbents. Consult institutional chemical safety manuals for specific protocols .
  • Training : Mandatory annual safety training, including SOP reviews and emergency procedures, as per university guidelines .

Q. How is this compound typically synthesized, and what purity controls are recommended?

  • Methodological Answer :

  • Synthesis : React manganese oxide with perchloric acid under controlled conditions (e.g., stoichiometric ratios, temperature < 50°C). Recrystallize from aqueous solutions to obtain hexahydrate forms, avoiding overheating to prevent decomposition .
  • Purity Verification : Use inductively coupled plasma (ICP) spectroscopy for metal content analysis and gravimetric methods to confirm hydration levels. Cross-check with XRD to detect crystalline impurities .

Q. What characterization techniques are most effective for analyzing this compound and its derivatives?

  • Methodological Answer :

  • Structural Analysis : X-ray powder diffraction (XRD) to determine crystal structure and hydration states. Pair with TGA to monitor dehydration phases .
  • Spectroscopic Methods : IR spectroscopy to identify perchlorate ion coordination (free vs. bound ClO₄⁻) .
  • Elemental Analysis : Atomic absorption spectroscopy (AAS) for manganese quantification and ion chromatography for perchlorate anion validation .

Advanced Research Questions

Q. How can this compound be utilized to synthesize polynuclear coordination complexes, and what analytical methods validate their electronic properties?

  • Methodological Answer :

  • Synthesis Strategy : Combine with multidentate ligands (e.g., 2-hydroxymethylpyridine) in acetonitrile/water mixtures. Optimize pH and molar ratios to favor trinuclear or tetranuclear clusters .
  • Electronic/Magnetic Studies : Use SQUID magnetometry to measure magnetic susceptibility. For conflicting data (e.g., antiferromagnetic vs. ferromagnetic coupling), repeat measurements under controlled temperatures (2–300 K) and apply diamagnetic corrections .
  • Validation : Pair magnetic data with EPR spectroscopy and X-ray absorption fine structure (XAFS) to correlate structure with electronic behavior .

Q. What experimental strategies mitigate decomposition or inconsistent reactivity during thermal studies of this compound?

  • Methodological Answer :

  • Controlled Dehydration : Use environmental chambers with regulated humidity (P(H₂O)) and heating stages (< 100°C) to study phase transitions. Monitor via in-situ XRD to avoid explosive decomposition .
  • Alternative Routes : For anhydrous derivatives, avoid direct heating; instead, employ desiccants or azeotropic distillation with non-aqueous solvents .

Q. How do computational models complement experimental data in predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model Mn²⁺ coordination geometry and redox potentials to predict ligand substitution kinetics. Compare with cyclic voltammetry results .
  • Reactivity Simulations : Use molecular dynamics (MD) to study solvent effects on perchlorate ion dissociation, guiding solvent selection for catalytic applications .

Q. What strategies resolve contradictions in reported magnetic properties of manganese-based complexes derived from perchlorate precursors?

  • Methodological Answer :

  • Standardized Synthesis : Control ligand-to-metal ratios and crystallization conditions to ensure batch consistency .
  • Multi-Technique Validation : Cross-reference magnetic data with Mössbauer spectroscopy (for oxidation states) and single-crystal XRD (for precise bond lengths/angles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.